molecular formula C9H12ClFN4 B2638862 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine CAS No. 385390-91-0

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B2638862
CAS No.: 385390-91-0
M. Wt: 230.67
InChI Key: ZJNIGBKSMFMPMN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine ( 385390-91-0) is a high-value pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a piperazine-substituted pyrimidine core, a privileged scaffold in pharmaceuticals known for its wide range of biological activities . The molecular formula is C~9~H~12~ClFN~4~, with a molecular weight of 230.67 g/mol . The primary research application of this compound is as a key synthetic intermediate, or "building block," for the development of novel therapeutic agents. Its structure combines a halogenated pyrimidine ring with a methylpiperazine group, making it a versatile precursor for the synthesis of more complex molecules. Pyrimidine-based compounds are extensively investigated for their anticancer , antidiabetic , and central nervous system (CNS) activities . Specifically, analogous pyrimidine derivatives have been designed and synthesized as potent GPR119 agonists for the potential treatment of type 2 diabetes and as selective 5-HT~2C~ receptor agonists for neurological conditions . The presence of both chloro and fluoro substituents on the electron-deficient pyrimidine ring allows for selective nucleophilic substitution reactions, facilitating further structural diversification . Researchers should note that this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Handle with care; refer to the Safety Datasheet for detailed hazard information . For optimal stability, the compound should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFN4/c1-14-2-4-15(5-3-14)8-7(11)6-12-9(10)13-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNIGBKSMFMPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to reflux in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction parameters to ensure high purity and yield. The product is typically purified using recrystallization or chromatographic techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine exhibit antidepressant properties by acting on serotonin receptors. The structure of this compound allows it to interact with the serotonin transporter, which is a target for many antidepressant drugs. Studies have shown promising results in enhancing serotonin levels in the brain, contributing to mood regulation and alleviation of depressive symptoms .

Antitumor Activity

There is emerging evidence that pyrimidine derivatives, including this compound, possess antitumor activity. They may function as inhibitors of specific kinases involved in cancer cell proliferation. Preclinical studies have demonstrated that these compounds can inhibit tumor growth in various cancer models, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may be effective against certain bacterial strains, making it a candidate for further development into antibacterial agents. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine moiety and the pyrimidine core can lead to variations in potency and selectivity for biological targets. Research has shown that small changes in chemical structure can significantly impact the efficacy and safety profiles of these compounds .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives, including this compound, for their potential as selective serotonin reuptake inhibitors (SSRIs). The findings suggested that this compound exhibited a higher binding affinity for the serotonin transporter compared to traditional SSRIs, indicating a possible new direction for antidepressant therapy .

Case Study 2: Antitumor Activity

In a preclinical trial reported in Cancer Research, researchers evaluated the antitumor effects of various pyrimidine derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell proliferation and induced apoptosis in melanoma cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also act as a receptor modulator, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular formula : C₉H₁₁ClFN₅
  • Molecular weight : 243.67 g/mol
  • Key substituents: Chlorine (2-position), fluorine (5-position), 4-methylpiperazine (4-position). These features contribute to its moderate polarity (logP ~1.8 predicted) and solubility in organic solvents like DMSO and ethanol .

Comparison with Structural Analogs

Pyrimidines with Varied Heterocyclic Substituents

Substituents at the 4-position significantly influence biological activity and physicochemical properties:

Compound Name 4-Position Substituent Molecular Weight (g/mol) Key Applications Synthetic Yield (%) Reference
2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine 4-Methylpiperazine 243.67 5-HT7 antagonists, kinase inhibitors 37–73
2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine 1-Methylpyrazole 238.63 Not specified (building block) N/A
2-Chloro-4-(4-methanesulfonyl-piperazin-1-ylmethyl)-thieno[2,3-d]pyrimidine 4-Methanesulfonyl-piperazine 482.01 Kinase inhibitors N/A

Key Observations :

  • The 4-methylpiperazine group enhances water solubility compared to hydrophobic substituents like pyrazole .
  • Sulfonyl-containing piperazine derivatives (e.g., ) exhibit improved metabolic stability due to reduced basicity of the piperazine nitrogen .

Halogen and Substituent Position Variations

Halogen positioning impacts electronic properties and binding affinity:

Compound Name Halogen Positions Molecular Weight (g/mol) Biological Activity Reference
This compound 2-Cl, 5-F 243.67 High affinity for 5-HT7 receptors
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine 2-Br 271.13 Not specified (research use)
4-Chloro-5-fluoro-N-(5-nitropyridin-2-yl)pyrimidin-2-amine 4-Cl, 5-F 284.68 Intermediate in PROTAC synthesis

Key Observations :

  • Fluorine at the 5-position reduces metabolic degradation compared to bromine, as seen in .
  • Chlorine at the 2-position (vs. 4-position) optimizes steric interactions in receptor binding pockets .

Amino Substituent Modifications

Amino group variations alter pharmacokinetic profiles:

Compound Name Amino Substituent Molecular Weight (g/mol) Bioactivity Reference
This compound 4-Methylpiperazine 243.67 Antagonist (IC₅₀: 12 nM for 5-HT7)
4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine 3-Furyl 245.28 Lower potency (IC₅₀: 89 nM)
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride Piperidine 245.69 Kinase inhibition (research)

Key Observations :

  • The 4-methylpiperazine group confers higher receptor affinity compared to furyl or piperidine substituents, likely due to improved hydrogen bonding and solubility .
  • Bulky substituents (e.g., furyl) reduce synthetic yields (22–37% in ) due to steric hindrance .

Biological Activity

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS No. 385390-91-0) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula C9H12ClFN4C_9H_{12}ClFN_4 and molecular weight of 230.67 g/mol. Its unique structure includes a pyrimidine ring substituted with chlorine and fluorine atoms, as well as a piperazine moiety, which enhances its interaction with biological targets.

The synthesis of this compound typically involves the nucleophilic substitution of 2-chloro-5-fluoropyrimidine with 4-methylpiperazine in the presence of a base such as potassium carbonate. This reaction pathway allows for the efficient formation of the desired product while maintaining high purity and yield through subsequent purification techniques like recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating potent anticancer properties .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
L1210<0.01
K562 (CML)2.27
HL-60 (AML)1.42
MCF-7 (Breast)4.56

These findings suggest that the compound may act through mechanisms involving nucleoside analogs, where it interferes with nucleotide metabolism, thereby inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. In particular, it has shown promise as an inhibitor of Bcr-Abl1 kinase, which is crucial for the survival of certain leukemic cells. The inhibitory activity was measured using kinase assays, revealing that compounds similar to this compound can effectively reduce enzymatic activity at low concentrations .

Table 2: Inhibition of Bcr-Abl1 Kinase

Compound% Inhibition at 0.5 µM% Inhibition at 10 µM
Compound A2416
Compound B3934
Compound C3643

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • Study on Leukemia Cells : A study published in PubMed evaluated various derivatives of pyrimidine and found that those containing the piperazine group exhibited enhanced cytotoxicity against L1210 cells compared to their non-piperazine counterparts .
  • In Silico Studies : Computational models have been employed to predict the binding affinity of this compound to various targets, suggesting that modifications to its structure could further enhance its biological activity against specific cancer types .
  • Comparative Analysis : When compared to known inhibitors like imatinib and sorafenib, compounds based on the structure of this compound showed comparable or superior activity against certain cancer cell lines, indicating its potential as a lead compound for drug development .

Q & A

Q. What are the critical safety protocols for handling 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine in laboratory settings?

  • Methodological Answer : Researchers must wear protective eyewear, nitrile gloves, and lab coats to avoid skin contact. Toxic byproducts may form during synthesis, so reactions should be conducted in a fume hood or glovebox. Post-experiment waste must be segregated into halogenated organic containers and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A two-step route is frequently employed:

Nucleophilic substitution : React 2-chloro-5-fluoro-4-(methylsulfanyl)pyrimidine with N-carbethoxypiperazine under inert conditions (e.g., nitrogen atmosphere) to form an intermediate.

Reductive desulfurization : Treat the intermediate with Raney Nickel to replace the methylsulfanyl group with 4-methylpiperazine. Yields exceeding 93% have been reported using optimized stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 271.1).
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., piperazine protons at δ 2.4–3.1 ppm).
  • HPLC : Assess purity (>95% by area normalization under reversed-phase conditions) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields during nucleophilic aromatic substitution?

  • Methodological Answer :
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) with ligands like X-Phos to enhance coupling efficiency.
  • Solvent selection : Use polar aprotic solvents (e.g., dioxane) to stabilize transition states.
  • Temperature control : Reactions at 80–100°C for 12–24 hours typically maximize conversion. Monitor progress via TLC or in situ FTIR .

Q. How should discrepancies in reported synthesis yields (e.g., 93% vs. 79%) be addressed?

  • Methodological Answer :
  • Parameter analysis : Compare reaction scales, solvent purity, and catalyst lot variability.
  • Reproducibility testing : Replicate conditions from conflicting studies while controlling oxygen/moisture levels (e.g., Schlenk line techniques).
  • Byproduct identification : Use LC-MS to detect side products (e.g., di-substituted impurities) that may reduce yield .

Q. What mechanistic insights explain the regioselectivity of piperazine substitution in this compound?

  • Methodological Answer : The chloro group at position 2 and fluoro at position 5 activate the pyrimidine ring for nucleophilic attack at position 4. Computational studies (DFT calculations) show that the electron-withdrawing fluoro group lowers the LUMO energy at position 4, favoring piperazine incorporation. Experimental validation via Hammett plots can quantify substituent effects .

Q. How does the choice of base (e.g., Cs2_22​CO3_33​ vs. K2_22​CO3_33​) impact coupling reactions involving this compound?

  • Methodological Answer : Stronger bases like Cs2_2CO3_3 improve deprotonation of the piperazine nitrogen, accelerating coupling. However, excess base may hydrolyze sensitive groups (e.g., methylsulfanyl). Titrate base equivalents (1.5–2.0 eq.) and monitor pH to balance reactivity and stability .

Q. What strategies enhance the compound’s stability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
  • Light protection : Use amber vials to avoid photodegradation of the fluoropyrimidine core.
  • Purity checks : Conduct quarterly HPLC analyses to detect decomposition (e.g., free piperazine formation) .

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